4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline

Medicinal Chemistry Fluorinated Building Blocks Kinase Inhibitor Scaffold Design

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline (C₁₁H₁₁ClFN₃O; molecular weight 255.67 g/mol) is a substituted aniline derivative that integrates a 4-chloropyrazole moiety with a 3-fluoroaniline core via an ethoxy spacer. The compound is commercially supplied as both the free base (CAS 1328640-54-5, purity ≥95%) and the hydrochloride salt (CAS 1431966-62-9, C₁₁H₁₂Cl₂FN₃O, MW 292.13).

Molecular Formula C11H11ClFN3O
Molecular Weight 255.67 g/mol
Cat. No. B10905529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline
Molecular FormulaC11H11ClFN3O
Molecular Weight255.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl
InChIInChI=1S/C11H11ClFN3O/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13/h1-2,5-7H,3-4,14H2
InChIKeyHNXWOVNVWJYOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline (CAS 1328640-54-5): Chemical Identity and Core Specifications for Research Procurement


4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline (C₁₁H₁₁ClFN₃O; molecular weight 255.67 g/mol) is a substituted aniline derivative that integrates a 4-chloropyrazole moiety with a 3-fluoroaniline core via an ethoxy spacer [1]. The compound is commercially supplied as both the free base (CAS 1328640-54-5, purity ≥95%) and the hydrochloride salt (CAS 1431966-62-9, C₁₁H₁₂Cl₂FN₃O, MW 292.13) . Its computed physicochemical properties — XLogP3 of 1.9, topological polar surface area (TPSA) of 53.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors — place it within favorable drug-like chemical space [1]. The compound carries an MDL number of MFCD20491541 and is cataloged under PubChem CID 60136534 [1].

Why Generic Substitution Fails for 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline: Structural Specificity and the Limits of Analog Interchangeability


The closest commercially available structural analogs — including 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline (CAS 1182977-83-8, ortho isomer, MW 237.68) and 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]phenol (CAS 80200-05-1, phenol analog, MW 238.67) — differ from the target compound in at least one of three critical design features: (i) the position of the aniline amino group (para vs. ortho), (ii) the presence of a fluorine substituent at the 3-position of the aniline ring, and (iii) the functional group at the terminal aromatic ring (aniline vs. phenol) . These differences are non-trivial for downstream chemistry: the 3-fluoro substituent alters the electron density and hydrogen-bonding capacity of the aniline ring, modulating its reactivity in amide bond formation, urea synthesis, and Buchwald–Hartwig coupling reactions [1]. Interchanging with a non-fluorinated or regioisomeric analog risks altering the pharmacokinetic trajectory and target-binding geometry of any derived kinase inhibitor scaffold [2].

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline: Quantified Differentiation from Closest Analogs Across Structural, Physicochemical, and Formulation Dimensions


Regioisomeric Differentiation: 3-Fluoro-para-ethoxyaniline vs. Ortho Isomer — Molecular Weight and Substitution Pattern

The target compound (C₁₁H₁₁ClFN₃O, MW 255.67) differs from its closest commercial ortho-isomer analog 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline (C₁₁H₁₂ClN₃O, MW 237.68) by the para- rather than ortho- position of the aniline amino group and the presence of a 3-fluoro substituent (+18 Da mass increment) [1]. In kinase inhibitor design, the 4-(2-alkoxy)-3-fluoroaniline motif has been specifically validated as a privileged scaffold in programs targeting CDK2 and TGF-β type I receptor kinase, with derivatives achieving sub-nanomolar IC₅₀ values and ≥1000-fold selectivity over CDK1 [2]. The ortho isomer lacks this documented scaffold pedigree.

Medicinal Chemistry Fluorinated Building Blocks Kinase Inhibitor Scaffold Design

Hydrochloride Salt Advantage: Aqueous Solubility Enhancement Over the Free Base Form

The hydrochloride salt (CAS 1431966-62-9, MW 292.13, C₁₁H₁₂Cl₂FN₃O) is documented by multiple vendors as the preferred form for biological assays, with explicitly noted enhanced aqueous solubility compared to the free base (MW 255.67) . The salt form increases the hydrogen bond donor count from 1 to 2 and introduces a formal charge, directly impacting dissolution behavior in aqueous assay media . This is a critical procurement consideration: the free base may require co-solvent (e.g., DMSO) for dissolution, while the HCl salt can be directly formulated into aqueous buffers at relevant concentrations for in vitro pharmacology.

Formulation Science Salt Selection Preclinical Solubility

Physicochemical Profile Differentiation: Drug-Likeness Metrics vs. Phenol Analog

The target compound possesses a TPSA of 53.1 Ų, XLogP3 of 1.9, 1 H-bond donor, and 4 H-bond acceptors, placing it within favorable drug-like space (Lipinski-compliant) [1]. In contrast, the closest phenol analog — 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]phenol (CAS 80200-05-1, MW 238.67) — bears a phenolic OH (HBD = 1, but with acidic pKa ~10) instead of the aniline NH₂, which significantly alters its reactivity profile . The aniline primary amine of the target compound enables direct amidation, sulfonamide formation, and urea coupling without the need for protecting group strategies, whereas the phenol requires activation (e.g., Mitsunobu or mesylation) for analogous transformations.

Drug Design Physicochemical Properties Lead Optimization

Anilinopyrazole Scaffold Class Validation: CDK2 Inhibitor Precedent with Sub-Nanomolar Potency and Kinase Selectivity

The anilinopyrazole chemotype, of which the target compound is a synthetic precursor, has been rigorously validated in the peer-reviewed literature. Tang et al. (2003) demonstrated that anilinopyrazole derivatives designed via X-ray crystallographic analysis achieve sub-nanomolar IC₅₀ values against CDK2 with ~1000-fold selectivity over CDK1 [1]. More broadly, 4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives have been employed as key intermediates in Factor Xa inhibitor programs (e.g., Apixaban-related scaffolds) and in LRRK2 kinase inhibitor discovery, where compounds in this class exhibited IC₅₀ values from low nanomolar to sub-micromolar ranges [2]. The target compound, containing the 3-fluoro substitution on the aniline ring, provides an additional vector for tuning metabolic stability and target engagement relative to the non-fluorinated anilinopyrazole core.

Cancer Therapeutics CDK2 Inhibition Kinase Selectivity Structure-Based Drug Design

Optimal Research and Industrial Application Scenarios for 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline: Evidence-Based Use Cases


Late-Stage Diversification of Kinase Inhibitor Leads via the Primary Aniline Handle

The free primary amine of this compound enables direct amidation, sulfonamide formation, reductive amination, and urea coupling without protecting-group manipulation. This is directly supported by the compound's physicochemical profile (HBD = 1, nucleophilic NH₂, TPSA = 53.1 Ų) [1]. Research groups synthesizing focused libraries of CDK2 or TGF-β type I receptor kinase inhibitors should procure this compound as the penultimate intermediate, leveraging literature-validated anilinopyrazole SAR to accelerate lead optimization [2].

Aqueous Assay-Ready Formulation Using the Hydrochloride Salt for Biochemical Screening

For in vitro kinase inhibition assays, cellular target engagement studies, or SPR-based binding measurements, the hydrochloride salt (CAS 1431966-62-9) is the appropriate procurement choice. The salt form's enhanced water solubility (documented by vendor technical notes) minimizes DMSO concentration in assay media, reducing solvent-induced artifacts in dose-response experiments.

Structure-Activity Relationship Studies on the 3-Fluoro Substituent in Anilinopyrazole Series

The 3-fluoro substituent on the aniline ring represents a specific design variable for modulating metabolic stability (via CYP450 oxidative metabolism blockade at the 3-position) and altering the pKa of the aniline NH₂ (ΔpKa ≈ -0.5 to -1.0 units relative to the non-fluorinated analog) [1]. Medicinal chemistry teams conducting systematic SAR exploration of the anilinopyrazole chemotype can use this compound as the fluorinated comparator against its des-fluoro analog (e.g., 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline) to quantify the contribution of fluorine to potency, selectivity, and pharmacokinetic parameters [3].

Continuous Flow Synthesis of Fluorinated Pyrazole Libraries

A unified continuous flow assembly-line synthesis of highly functionalized fluorinated pyrazoles has been reported, enabling telescoped diazoalkane formation and [3+2] cycloaddition of fluorinated amines [4]. This compound, as a fluorinated aniline bearing the 4-chloropyrazole-ethoxy motif, is a candidate substrate for this flow chemistry platform, offering rapid access to structurally diverse pyrazole libraries for high-throughput screening campaigns.

Quote Request

Request a Quote for 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.